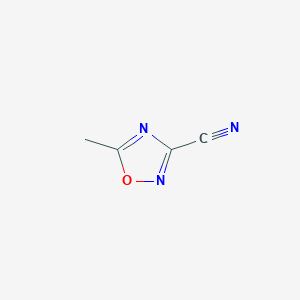

5-Methyl-1,2,4-oxadiazole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3N3O |

|---|---|

Molecular Weight |

109.09 g/mol |

IUPAC Name |

5-methyl-1,2,4-oxadiazole-3-carbonitrile |

InChI |

InChI=1S/C4H3N3O/c1-3-6-4(2-5)7-8-3/h1H3 |

InChI Key |

BNIAJAXYEFVSAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1,2,4 Oxadiazole 3 Carbonitrile and Its Congeners

Classical Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

Traditional methods for synthesizing 1,2,4-oxadiazoles have been refined over decades and remain widely used due to their reliability and predictability. These approaches typically involve the formation of key intermediates that subsequently cyclize to form the desired heterocyclic ring.

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles represents a fundamental and direct method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. chim.itresearchgate.netrjptonline.org This reaction, classified as a [3+2] cycloaddition, involves the reaction of a nitrile oxide as the three-atom component with a nitrile as the two-atom component. chim.it While this method is conceptually straightforward, its practical application can be hampered by the high reactivity of nitrile oxides, which can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). chem-station.comnih.gov

The general mechanism involves the in situ generation of a nitrile oxide, often from the corresponding aldoxime via oxidation, which then reacts with a nitrile dipolarophile. The regioselectivity of the cycloaddition is a key consideration, as the nitrile oxide can add in two different orientations. However, the reaction typically proceeds with a high degree of regiocontrol, leading to the desired 1,2,4-oxadiazole isomer. chem-station.com The use of catalysts, such as platinum(IV) complexes, has been shown to facilitate this reaction under mild conditions. nih.gov

A notable example is the iron(III) nitrate-mediated synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. In this process, the alkyne is first nitrated to form an α-nitroketone, which then dehydrates to generate a nitrile oxide. This nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with a nitrile to yield the final product. organic-chemistry.org

| Nitrile Oxide Precursor | Nitrile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Dibromoformaldoxime | Various Olefins | KHCO3 | Bromoisoxazoline | chem-station.com |

| α-Nitroketones (from alkynes) | Various Nitriles | Iron(III) Nitrate (B79036) | 3-Acyl-1,2,4-oxadiazoles | organic-chemistry.org |

| Various | Various | Platinum(IV) catalyst | 1,2,4-Oxadiazoles | nih.gov |

The most widely employed method for the synthesis of 1,2,4-oxadiazoles is the heterocyclization of amidoximes with carboxylic acid derivatives. chim.itresearchgate.netrjptonline.org This [4+1] approach involves the reaction of an amidoxime (B1450833), which provides four of the five ring atoms, with a carboxylic acid or its activated derivative, which supplies the final carbon atom. chim.it This method is highly versatile, allowing for the introduction of a wide range of substituents at both the C3 and C5 positions of the oxadiazole ring.

The reaction typically proceeds in two stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole. mdpi.comnih.gov Various activating agents for the carboxylic acid can be used, including dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI). chim.it

The isolation of the O-acylamidoxime intermediate is sometimes possible, but the reaction is often performed as a one-pot procedure. chim.itnih.gov The cyclization of the O-acylamidoxime is the crucial ring-forming step and can be promoted by heat or by the use of a base. mdpi.comnih.gov The use of superbases, such as NaOH/DMSO, has been shown to facilitate the cyclization at room temperature. researchgate.net

A variety of conditions have been developed to effect the cyclodehydration of O-acylamidoximes. For instance, treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at room temperature provides a mild and efficient method for this transformation. mdpi.com The reaction proceeds through the formation of an intermediate that rapidly dehydrates under the influence of the base. mdpi.com

| Amidoxime | Acylating Agent | Cyclization Conditions | Product | Reference |

|---|---|---|---|---|

| Various | Carboxylic Acids | DCC, EDC, or CDI | 3,5-Disubstituted-1,2,4-oxadiazoles | chim.it |

| Various | Carboxylic Acid Esters | NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles | researchgate.net |

| O-acylamidoximes | - | TBAF/THF, room temperature | 3,5-Disubstituted-1,2,4-oxadiazoles | mdpi.com |

Amidoxime Heterocyclization with Carboxylic Acid Derivatives

Advanced Synthetic Strategies for 1,2,4-Oxadiazoles

In recent years, more advanced and efficient synthetic strategies have been developed to overcome some of the limitations of the classical methods. These include multi-component reactions that allow for the rapid assembly of the oxadiazole scaffold from simple starting materials.

Multi-component reactions (MCRs) offer a powerful tool for the synthesis of complex molecules in a single step, thereby reducing waste and increasing efficiency. Several MCRs have been developed for the synthesis of 1,2,4-oxadiazoles.

A notable example of a multi-component approach is the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.orgrsc.org This base-mediated reaction proceeds through a sequence of three steps:

The base-promoted intermolecular addition of hydroxylamine to the nitrile to form an amidoxime. rsc.orgrsc.org

The reaction of the amidoxime with an aldehyde to generate a 4,5-dihydro-1,2,4-oxadiazole intermediate. rsc.orgrsc.org

The oxidation of the 4,5-dihydro-1,2,4-oxadiazole by another molecule of the aldehyde to afford the final 1,2,4-oxadiazole. rsc.orgrsc.org

This method is particularly attractive as it avoids the need for an external oxidant, with the aldehyde serving as both a reactant and an oxidant. rsc.orgrsc.org The reaction tolerates a variety of functional groups and provides a direct and simple route to a diverse range of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org

| Nitrile | Aldehyde | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Benzonitrile | Butyraldehyde | Triethylamine/t-BuOH | 4,5-dihydro-1,2,4-oxadiazole | rsc.org |

| Various Nitriles | Various Aldehydes | Base | 3,5-Disubstituted 1,2,4-oxadiazoles | rsc.orgrsc.org |

Metal-Catalyzed and Oxidative Cyclization Protocols

Metal-catalyzed and oxidative methods provide powerful and often milder alternatives to traditional condensation reactions for forming the 1,2,4-oxadiazole ring. These protocols frequently involve the formation of a key N-O bond through oxidative coupling.

Copper catalysis has been effectively employed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles through oxidative N-O bond formation. One such method involves a one-step cascade reaction starting from amidines and methylarenes. nih.govmdpi.com This process, which occurs under mild conditions, is believed to involve a tandem sequence of oxidation, amination, and cyclization, culminating in the formation of C–N, C–O, and crucial N–O bonds. nih.gov

Another copper-catalyzed approach for a related heterocycle, the 1,3,4-oxadiazole (B1194373), utilizes a dual oxidation strategy starting from arylacetic acids and hydrazides under an oxygen atmosphere. nih.govacs.org The key steps are the oxidative decarboxylation of the arylacetic acid and the subsequent oxidative functionalization of an imine C–H bond. nih.govacs.org While targeting a different isomer, this methodology underscores the utility of copper catalysts in facilitating the complex oxidative transformations required for oxadiazole ring formation.

Table 1: Copper-Catalyzed Synthesis of 1,2,4-Oxadiazoles from Amidines and Methylarenes This table is representative of the types of transformations discussed.

| Entry | Amidine | Methylarene | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzamidine | Toluene | Cu(OAc)₂ | TBHP | 75 |

| 2 | 4-Methoxybenzamidine | Toluene | Cu(OAc)₂ | TBHP | 82 |

| 3 | 4-Chlorobenzamidine | p-Xylene | Cu(OAc)₂ | TBHP | 78 |

| 4 | Benzamidine | Mesitylene | Cu(OAc)₂ | TBHP | 65 |

Halogen-based oxidizing agents provide a metal-free route for the oxidative cyclization to form 1,2,4-oxadiazoles. N-Bromosuccinimide (NBS) and iodine are particularly effective for this transformation, typically starting from amidoxime derivatives.

One reported method describes the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes using either NBS with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or iodine with potassium carbonate. nih.govmdpi.com The NBS/DBU system generally provides slightly higher yields (54–84%) compared to the I₂/K₂CO₃ system (50–80%). nih.govmdpi.com The proposed mechanism involves an initial N-halogenation of the amidoxime. In the presence of a base, the resulting halogenated intermediate undergoes dehydrohalogenation to form an imine, which then proceeds through a cyclization-aromatization sequence to afford the 1,2,4-oxadiazole ring. nih.govmdpi.com

A complementary iodine-catalyzed protocol has been developed for constructing 5-aroyl-1,2,4-oxadiazoles from aryl methyl ketones and amidoximes. nih.gov This metal-free tandem reaction proceeds via an iodine/DMSO-mediated oxidation of the aryl methyl ketone, followed by imine formation with the amidoxime and subsequent cyclization to yield the final product. nih.gov

Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, have been increasingly applied to the synthesis of heterocyclic compounds. researchgate.net Microwave-assisted reactions and the use of aqueous or catalyst-free systems are prominent examples of these efforts in the synthesis of 1,2,4-oxadiazoles.

Microwave-assisted synthesis has become a cornerstone of green chemistry, offering significant advantages such as drastically reduced reaction times, higher yields, and increased product purity over conventional heating methods. nih.govnih.govnih.gov This technology has been widely adopted for the synthesis of 1,2,4-oxadiazoles.

A variety of reaction types have been successfully adapted to microwave heating. One-pot syntheses are particularly advantageous, such as the reaction of amidoximes with acyl chlorides under solvent-free conditions, which provides a rapid and high-yielding route to 1,2,4-oxadiazole derivatives. clockss.org Another efficient microwave-assisted, one-pot method involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions. organic-chemistry.org The use of polymer-supported reagents in combination with microwave heating further enhances the green credentials of these syntheses by simplifying purification, as the reagents can be easily removed by filtration. acs.org For example, the coupling of carboxylic acids and amidoximes using a polymer-supported carbodiimide (B86325) or a combination of HBTU and a polymer-supported base under microwave irradiation leads to excellent yields of 1,2,4-oxadiazoles in minutes, compared to hours required for conventional heating. acs.org

Table 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles Using Polymer-Supported Reagents Data derived from research on rapid oxadiazole synthesis. acs.org

| Entry | Carboxylic Acid | Amidoxime | Method | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Methoxybenzoic acid | Benzamidoxime | Method A | HBTU, PS-BEMP, MeCN | 15 | 95 |

| 2 | Acetic acid | Benzamidoxime | Method B | PS-PPh₃/CCl₃CN, DIEA | 15 | 92 |

| 3 | Cyclohexanecarboxylic acid | 4-Chlorobenzamidoxime | Method A | HBTU, PS-BEMP, MeCN | 15 | 88 |

| 4 | 4-Nitrobenzoic acid | Benzamidoxime | Method B | PS-PPh₃/CCl₃CN, DIEA | 15 | 90 |

Method A: HBTU/PS-BEMP system. Method B: In-situ acid chloride formation with PS-PPh₃/CCl₃CN followed by reaction with amidoxime.

Eliminating catalysts, especially those based on heavy metals, and using environmentally benign solvents like water are key goals in green synthesis. Several protocols for 1,2,4-oxadiazole synthesis have been developed that align with these principles.

A notable example is the multistep, on-DNA synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, where the final cyclodehydration of the O-acylamidoxime intermediate is achieved by simply heating at 90 °C in an aqueous borate (B1201080) buffer (pH 9.5). nih.gov This method demonstrates that the formation of the oxadiazole ring can proceed efficiently in aqueous media without the need for a catalyst, providing conversions in the range of 51-92%. nih.gov

Furthermore, catalyst-free approaches have been developed that utilize alternative energy sources or reagents that are consumed in the reaction. A simple, base-mediated, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been reported starting from nitriles, aldehydes, and hydroxylamine hydrochloride. rsc.org In this process, an aldehyde acts as both a reactant and the oxidant for the final aromatization step, thereby avoiding the need for an external catalyst or oxidant. rsc.org

Room Temperature Methodologies for Enhanced Functional Group Tolerance

The development of synthetic methods that proceed at ambient temperatures is crucial for the preparation of complex molecules, particularly those bearing thermally sensitive functional groups. For the 1,2,4-oxadiazole scaffold, several mild techniques have emerged that avoid the harsh conditions of traditional thermal cyclodehydration. nih.gov These methods are broadly categorized into two-stage protocols involving the isolation of an O-acylamidoxime intermediate and one-pot procedures that directly convert simpler precursors to the final heterocycle. nih.gov

Base-Induced Cyclodehydration of O-Acylamidoximes (e.g., TBAF Catalysis)

A significant advancement in the synthesis of 1,2,4-oxadiazoles was the discovery that tetrabutylammonium fluoride (TBAF) can efficiently catalyze the cyclodehydration of O-acylamidoximes at room temperature. researchgate.net This method provides a mild and facile pathway to 3,5-disubstituted-1,2,4-oxadiazoles with high yields. researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) and demonstrates broad applicability. researchgate.net

Table 1: Examples of TBAF-Catalyzed Synthesis of 1,2,4-Oxadiazoles

| Starting O-Acylamidoxime | Product | Catalyst Loading | Reaction Time | Yield | Reference |

| N-Benzoyloxy-4-toluamidine | 3-(4-Tolyl)-5-phenyl-1,2,4-oxadiazole | 0.1 eq TBAF | 18 h | 95% | researchgate.net |

| N-Acetoxy-4-toluamidine | 3-(4-Tolyl)-5-methyl-1,2,4-oxadiazole | 1.0 eq TBAF | 1 h | 98% | researchgate.net |

| N-(4-Chlorobenzoyloxy)acetamidine | 3-Methyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | 1.0 eq TBAF | 1 h | 99% | researchgate.net |

| Carbohydrate-substituted O-acylamidoxime | Carbohydrate-substituted 1,2,4-oxadiazole | Catalytic TBAF | 24 h | 99% | nih.gov |

Reactions in Superbase Media (e.g., NaOH/DMSO)

An alternative and highly efficient one-pot method for synthesizing 1,2,4-oxadiazoles at room temperature involves the use of a superbase medium, such as sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This procedure allows for the direct reaction of amidoximes with esters to form 3,5-disubstituted-1,2,4-oxadiazoles, bypassing the need to isolate the O-acylamidoxime intermediate. nih.govnih.gov

The reaction typically takes between 4 and 24 hours and demonstrates broad scope with respect to alkyl, aryl, and heteroaryl amidoximes and esters. nih.govnih.gov The NaOH/DMSO system has proven to be particularly advantageous for synthesizing 1,2,4-oxadiazoles that contain nitro groups or other sensitive functionalities. nih.gov However, the method has some limitations; for instance, significantly lower yields are observed with certain NH-heterocycles, and aryl esters with strong electron-donating groups (like hydroxyl or amino) in the para-position may not react under these conditions. nih.gov Despite these constraints, the simplicity and one-pot nature of this approach have made it a valuable tool in medicinal chemistry. mdpi.com

Table 2: Comparison of Room Temperature Synthetic Methodologies

| Feature | TBAF Catalysis | NaOH/DMSO Superbase |

| Procedure Type | Typically two-stage (O-acylamidoxime isolation) nih.gov | One-pot nih.gov |

| Reactants | O-Acylamidoxime researchgate.net | Amidoxime and Ester/Acyl Chloride nih.govnih.gov |

| Key Reagent | Tetrabutylammonium fluoride (TBAF) researchgate.net | Sodium Hydroxide (NaOH) nih.gov |

| Solvent | Tetrahydrofuran (THF) researchgate.net | Dimethyl Sulfoxide (DMSO) nih.gov |

| Advantages | High cyclization efficiency, clean reaction nih.gov | One-pot simplicity, avoids intermediate isolation mdpi.com |

| Limitations | Requires pre-synthesis of O-acylamidoxime nih.gov | Limited by certain electron-donating groups and some NH-heterocycles nih.gov |

Ring Transformation Reactions as Synthetic Pathways

The formation of the 1,2,4-oxadiazole ring is not limited to the construction from acyclic precursors. Various heterocyclic systems can be chemically induced to rearrange, providing elegant and often complex pathways to the 1,2,4-oxadiazole core. researchgate.net These transformations are driven by the inherent chemical properties of the starting heterocycles and the relative stability of the resulting products. osi.lv

Rearrangements from Other Heterocyclic Systems

The 1,2,4-oxadiazole ring is characterized by a relatively low level of aromaticity and a weak O-N bond, which makes it susceptible to rearrangements into more stable heterocyclic systems. researchgate.net Conversely, certain other heterocycles can be transformed into 1,2,4-oxadiazoles. One of the most prominent examples of such transformations is the Boulton-Katritzky Rearrangement (BKR). chim.it This thermal reaction involves an internal nucleophilic substitution within a molecule containing a side chain capable of cyclizing. chim.it While the BKR most commonly describes the rearrangement of 1,2,4-oxadiazoles into other systems (like 1,2,3-triazoles or imidazoles), the principles of ring transformation are fundamental in heterocyclic chemistry. chim.it

More direct examples include the reaction of 3-chloro-1,2,4-oxadiazoles with nucleophiles, which can lead to an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence. researchgate.netnih.gov This pathway can result in the formation of a new heterocyclic system or, in some cases, a rearranged 1,2,4-oxadiazole. researchgate.net For instance, the reaction of a 3-acyl-1,2,4-oxadiazole hydrazone can rearrange to form a 1,2,3-triazole, demonstrating the lability of the oxadiazole ring and the potential for interconversion between heterocyclic families. chim.it

Ring-Degenerate Rearrangements from 3-Amino-1,2,4-oxadiazoles

Ring-degenerate rearrangements are transformations where the product possesses the same core heterocyclic structure as the reactant, but with a different substitution pattern. In the context of 1,2,4-oxadiazoles, a notable example is the photochemical rearrangement of 3-amino-1,2,4-oxadiazoles. chim.it

This process, termed the internal-cyclization isomerization (ICI) route, allows for the conversion of a 3-amino-1,2,4-oxadiazole into its regioisomeric 1,2,4-oxadiazole. chim.it Irradiation of the starting material induces the cleavage of the weak O-N bond, leading to a reactive intermediate. This intermediate can then undergo intramolecular cyclization in a different orientation to furnish the rearranged 1,2,4-oxadiazole. This type of rearrangement highlights the dynamic nature of the oxadiazole ring under specific energetic conditions and provides a sophisticated method for accessing isomers that may be difficult to obtain through direct synthesis. chim.it

Precursor Chemistry and Specific Considerations for 5-Methyl-1,2,4-oxadiazole-3-carbonitrile Synthesis

The synthesis of a specifically substituted compound like this compound requires careful selection of precursors that will install the methyl group at the C5 position and the carbonitrile (cyano) group at the C3 position. The most common and versatile synthetic strategy for 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime, which itself is derived from an amidoxime and an acylating agent. researchgate.net

To obtain the target molecule, two primary precursor pairings are logical:

Acetamidoxime (B1239325) and a cyano-carbonyl derivative: In this approach, acetamidoxime serves as the precursor for the N-C-CH₃ fragment, which will form the N2, C3, and the methyl-substituted C5 of the ring, respectively, after rearrangement and cyclization logic is considered. A more standard retrosynthetic analysis points to acetamidoxime providing the C5-methyl group. It would be reacted with an activated form of a cyano-carbonyl compound, such as cyanoformic acid or its ester, which provides the C3-carbonitrile.

Cyanoamidoxime and an acetylating agent: Alternatively, one could start with cyanoamidoxime (N'-hydroxycyanamide). This precursor would provide the C3-carbonitrile. Acylation with a reagent like acetyl chloride or acetic anhydride (B1165640) would introduce the acetyl group, which, upon cyclization, forms the C5-methyl part of the heterocycle.

The general amidoxime route involves the acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by cyclodehydration. researchgate.net For the synthesis of this compound, the reaction would likely proceed as follows, using the first precursor pairing as an example:

Step 1 (Precursor Synthesis): Acetamidoxime is prepared from acetonitrile (B52724) and hydroxylamine.

Step 2 (Acylation): Acetamidoxime is reacted with an activated cyano-carbonyl compound (e.g., an acyl chloride derivative of cyanoformic acid) to form the O-acylamidoxime intermediate, N-(cyanoformyloxy)acetamidine.

Step 3 (Cyclodehydration): The intermediate is subjected to cyclodehydration conditions. This can be achieved through heating or, more preferably, using the mild, room-temperature methods described previously, such as TBAF catalysis or reaction in a superbase medium like NaOH/DMSO, to yield the final product, this compound. researchgate.netnih.gov

The choice of method for the final cyclization step would depend on the stability of the nitrile group to the reaction conditions. Given that nitriles are generally stable, both thermal and modern base-catalyzed methods would be viable options.

Strategies for Carbonitrile Group Introduction and Transformation

The introduction of the carbonitrile group at the C-3 position of the 1,2,4-oxadiazole ring is most commonly achieved by utilizing a precursor that already contains the cyano moiety. The primary and most widely applied method involves the synthesis and subsequent cyclization of a cyano-substituted amidoxime. chim.it

The general pathway begins with a nitrile, which is converted to the corresponding amidoxime through reaction with hydroxylamine. nih.gov For the synthesis of a 3-cyano-1,2,4-oxadiazole, the required intermediate is typically cyanoformamidoxime. This key precursor provides the N-C-CN fragment that will form part of the heterocyclic ring. The amidoxime is then acylated and subsequently cyclized. In this sequence, the R¹ group of the amidoxime becomes the substituent at the C-3 position of the resulting oxadiazole. chim.it

Key Strategies:

From Nitriles: The most direct route involves the conversion of a nitrile to an amidoxime. To obtain the C-3 carbonitrile, a precursor like dicyan or cyanamide (B42294) can be used to generate the necessary cyano-substituted amidoxime intermediate.

Cyclization with Cyanogen (B1215507) Derivatives: Another approach involves the reaction of a simple amidoxime (like acetamidoxime, which would place the methyl group at C-3) with a cyanogen derivative, such as cyanogen bromide (BrCN), which can act as the source for the C-5 carbonitrile. nih.gov However, for placing the cyano group at C-3, the reverse strategy is employed, starting with cyanoformamidoxime.

Transformation of Existing Functional Groups: While less common, transformation of a pre-existing functional group on the 1,2,4-oxadiazole ring into a carbonitrile is a potential, albeit more complex, strategy. This could involve, for instance, the dehydration of a C-3 carboxamide or the substitution of a C-3 halogen.

The following table summarizes the primary synthetic approach for introducing the carbonitrile group at the C-3 position.

| Precursor 1 (Source of C-3 Group) | Precursor 2 (Source of C-5 Group) | Key Reaction Step | Resulting Moiety |

| Cyanoformamidoxime | Acetic Anhydride / Acetyl Chloride | Acylation and Cyclodehydration | 3-Carbonitrile-5-methyl-1,2,4-oxadiazole |

| Amidoxime (R-C(NOH)NH₂) | Cyanogen Halide (e.g., BrCN) | Cyclization | 3-Alkyl/Aryl-5-cyano-1,2,4-oxadiazole |

Selective Methyl Group Incorporation at the C-5 Position

The selective placement of the methyl group at the C-5 position of the 1,2,4-oxadiazole ring is determined by the choice of the second reactant in the cyclization process—typically an acylating agent. nih.gov The most common and efficient method for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride, ester, or anhydride). nih.govchim.it In this [4+1] atom approach, the carboxylic acid derivative provides the carbon atom that becomes C-5 of the heterocycle, along with its substituent. chim.it

To synthesize this compound, the cyanoformamidoxime intermediate is reacted with an acetylating agent.

Key Acetylating Agents and Conditions:

Acetic Anhydride: A common and effective reagent for both acylating the amidoxime and promoting the subsequent cyclodehydration, often with the aid of a base or simply by heating. researchgate.net

Acetyl Chloride: This more reactive acylating agent readily reacts with the amidoxime to form the O-acylamidoxime intermediate, which then cyclizes upon heating.

Acetic Acid: Direct condensation with acetic acid is also possible, often requiring a coupling agent (like a carbodiimide) or high temperatures to drive the dehydration and cyclization.

Methyl Esters: In the presence of a strong base like sodium hydroxide in DMSO, methyl acetate (B1210297) can react with an amidoxime at room temperature to form the 5-methyl-1,2,4-oxadiazole (B8629897). nih.gov

The reaction proceeds via the formation of an O-acylamidoxime intermediate, which can sometimes be isolated. This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the final 3,5-disubstituted 1,2,4-oxadiazole. chim.it

The following table illustrates common methods for incorporating the C-5 methyl group.

| Amidoxime Precursor | C-5 Methyl Source | Typical Conditions | Product |

| Cyanoformamidoxime | Acetic Anhydride | Heat, optional base (e.g., Pyridine) | This compound |

| Cyanoformamidoxime | Acetyl Chloride | Aprotic solvent, base (e.g., Triethylamine) | This compound |

| Cyanoformamidoxime | Acetic Acid | Coupling agent (e.g., DCC, EDC) or heat | This compound |

| Cyanoformamidoxime | Methyl Acetate | NaOH/DMSO | This compound |

Chemical Reactivity and Mechanistic Aspects of 5 Methyl 1,2,4 Oxadiazole 3 Carbonitrile

Ring-Opening and Rearrangement Reactions

The 1,2,4-oxadiazole (B8745197) core is prone to undergo several types of rearrangement reactions, which are often driven by thermal or photochemical energy, or by the presence of nucleophiles. These reactions typically involve the cleavage of the weak O(1)-N(2) bond and lead to the formation of more stable heterocyclic systems. psu.edursc.org

Thermal Boulton-Katritzky Rearrangement

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal transformation of 1,2,4-oxadiazoles. chim.it The reaction mechanism is characterized as an internal nucleophilic substitution, where a nucleophilic atom (Z) located within a three-atom side-chain at the C3 position of the oxadiazole ring attacks the electrophilic N(2) atom. psu.educhim.it This attack leads to the cleavage of the O-N bond, with the ring oxygen acting as a leaving group, and results in a new, often more stable, heterocyclic ring. chim.itnih.gov

For 5-Methyl-1,2,4-oxadiazole-3-carbonitrile, the C3-substituent is a nitrile group (-C≡N). The nitrile group itself lacks the requisite nucleophilic atom (Z) in the side chain needed to initiate the BKR. Therefore, the compound itself is not expected to undergo a direct Boulton-Katritzky rearrangement.

However, this rearrangement becomes accessible if the nitrile group is first converted into a suitable derivative. For instance, chemical modification of the nitrile to a group containing a nucleophilic center, such as an amidine or a hydrazone, would create the necessary precursor for a BKR. The rearrangement of hydrazones of 3-acyl-1,2,4-oxadiazoles to form 1,2,3-triazoles is a classic example of this process. chim.itbeilstein-journals.org Similarly, 1,2,4-oxadiazol-3-amines can undergo tandem C-N coupling and Boulton-Katritzky rearrangement to yield researchgate.netbeilstein-journals.orgsemanticscholar.orgtriazolo[1,5-a]pyridines. rsc.org

Table 1: Examples of Boulton-Katritzky Rearrangements in 1,2,4-Oxadiazole Derivatives

| Starting Oxadiazole Type | Side-Chain (C3) | Nucleophile (Z) | Product Heterocycle | Ref. |

| 3-Acyl-1,2,4-oxadiazole hydrazone | -(C=NNHAr)-R | Hydrazone Nitrogen | 1,2,3-Triazole | chim.itbeilstein-journals.org |

| 3-Amino-1,2,4-oxadiazole | -NH2 (after coupling) | Amino Nitrogen | researchgate.netbeilstein-journals.orgsemanticscholar.orgTriazolo[1,5-a]pyridine | rsc.org |

| 3-(2-Aminoethyl)-1,2,4-oxadiazole | -CH2CH2-NR2 | Amino Nitrogen | Spiropyrazoline | nih.gov |

This table illustrates the Boulton-Katritzky rearrangement for various 1,2,4-oxadiazole derivatives, showing the required nucleophilic side-chain at the C3 position.

ANRORC (Addition of Nucleophile Ring Opening and Ring Closure) Rearrangements

The ANRORC mechanism is a significant reaction pathway for 1,2,4-oxadiazoles, particularly when treated with bidentate nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632). chim.itwikipedia.org The process involves the initial A ddition of a N ucleophile to an electrophilic carbon of the ring, followed by R ing O pening and subsequent R ing C losure to form a new heterocyclic system. wikipedia.org

In the 1,2,4-oxadiazole ring, the C(5) position is the most electrophilic site due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, making it the primary target for nucleophilic attack. psu.edu This electrophilicity is further enhanced by electron-withdrawing substituents at C5. semanticscholar.org For this compound, the electron-donating methyl group at C5 slightly deactivates this position compared to analogues with perfluoroalkyl groups. semanticscholar.orgnih.gov Conversely, the electron-withdrawing carbonitrile group at C3 enhances the electrophilicity of that position, making the molecule a potential 1,3-dielectrophile in reactions with bidentate nucleophiles. chim.itsemanticscholar.org

The reaction with a bidentate nucleophile, such as hydrazine, would likely proceed via initial attack at the C5 position, leading to the cleavage of the C(5)-O(1) bond and opening of the oxadiazole ring. The resulting open-chain intermediate possesses multiple electrophilic and nucleophilic sites, allowing for different cyclization pathways.

A common outcome of the ANRORC reaction between 1,2,4-oxadiazoles and hydrazine is the formation of a new five-membered ring. semanticscholar.org Following the initial attack of hydrazine at C5 and ring opening, the second nitrogen atom of the hydrazine moiety can attack the electrophilic C3 carbon. This intramolecular cyclization displaces the original ring oxygen and results in the formation of a stable 1,2,4-triazole (B32235) ring. chim.itsemanticscholar.org While this reaction is well-established for 5-perfluoroalkyl-1,2,4-oxadiazoles, the presence of a 5-methyl group is expected to slow the initial nucleophilic attack but should not prevent the rearrangement.

Alternatively, a five-to-six membered ring enlargement can occur during the ANRORC rearrangement. nih.gov This pathway becomes possible if the substituent at the C3 position contains an additional electrophilic center. After the initial ring-opening, the terminal nucleophilic group of the open-chain intermediate can attack this electrophilic side-chain center instead of the original C3 carbon. nih.govresearchgate.net

In the case of this compound, the nitrile carbon is an electrophilic center. It is plausible that after ring opening, the intermediate could cyclize via attack on the nitrile carbon, leading to the formation of a six-membered heterocycle like a 1,2,4-triazine (B1199460) derivative. Such ring-enlargement reactions have been observed in the reaction of 3-ethoxycarbonyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydroxylamine, which yielded 1,2,4-oxadiazin-6-ones. researchgate.net

Table 2: Potential ANRORC Rearrangement Pathways

| Nucleophile | Initial Attack Site | Ring Closure Attack Site | Product Type | Ref. (Analogy) |

| Hydrazine | C5 | C3 | Five-membered (1,2,4-Triazole) | semanticscholar.org |

| Hydrazine | C5 | C of Nitrile | Six-membered (e.g., Triazine) | nih.govresearchgate.net |

| Hydroxylamine | C5 | C3 or Side-Chain | Five or Six-membered | researchgate.net |

This table outlines the plausible ANRORC reaction pathways for this compound based on established reactivity patterns.

Photochemical Rearrangements and Isomerizations

The photochemistry of 1,2,4-oxadiazoles is generally initiated by the cleavage of the weak O-N bond upon UV irradiation. clockss.org The resulting intermediate, which can have zwitterionic, diradical, or nitrene-like character, can then follow various reaction pathways. psu.edu

Common photochemical transformations include:

Isomerization to 1,3,4-oxadiazoles: On irradiation, some 1,2,4-oxadiazoles, particularly 3-amino-5-aryl derivatives, undergo a ring photoisomerization to the corresponding 1,3,4-oxadiazoles. rsc.org

Formation of Aziridines: In the presence of alkenes like 2,3-dimethyl-2-butene, the photolysis of 3,5-disubstituted 1,2,4-oxadiazoles can lead to the formation of N-imidoyl-aziridines via the trapping of a photogenerated acyliminonitrene intermediate. clockss.org

Rearrangement to other Heterocycles: Depending on the substituents, photochemical reactions can yield a variety of other heterocyclic systems. psu.edu

Solvent Addition: The reactive photolytic intermediate can also react with nucleophilic solvents, leading to open-chain products. rsc.org

While no specific photochemical studies on this compound were found, based on the behavior of analogues like 3-methyl-5-phenyl-1,2,4-oxadiazole, it is expected that irradiation would lead to O-N bond cleavage. clockss.org The subsequent fate of the intermediate would depend on the reaction conditions, potentially leading to isomerization or reaction with other present species. A photochemical version of the Boulton-Katritzky reaction has also been reported for arylhydrazones of 3-benzoyl-1,2,4-oxadiazoles, leading to triazoles. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring is an electron-deficient system, which makes it generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack. psu.educhemicalbook.com

Electrophilic Substitution: Direct electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation on the 1,2,4-oxadiazole ring are generally not feasible due to the deactivating effect of the heteroatoms. chemicalbook.com Electrophilic attack, when it occurs, is directed towards the pyridine-like N(4) nitrogen. psu.edu For example, studies on 5-styryl- and 5-acetylenyl-1,2,4-oxadiazoles in superacids show that protonation occurs at the N4 position, which activates the side chain for further reactions like hydroarylation. beilstein-journals.orgd-nb.info For this compound, any electrophilic interaction would be expected to occur at N4, without leading to substitution on the ring itself.

Nucleophilic Substitution: The C3 and C5 carbons of the 1,2,4-oxadiazole ring are electrophilic and can be attacked by nucleophiles. chim.itchemicalbook.com A direct nucleophilic aromatic substitution (SNAr) on the ring requires the presence of a good leaving group. In this compound, neither the methyl group at C5 nor the carbonitrile group at C3 is a conventional leaving group for a direct SNAr reaction.

However, the carbonitrile group itself is a reactive functional group susceptible to nucleophilic attack. It is documented that 3-cyano-1,2,4-oxadiazole is a highly reactive compound. rsc.org Therefore, reactions with nucleophiles would likely involve addition to the nitrile's C≡N triple bond rather than substitution on the heterocyclic ring. Such reactions could include:

Hydrolysis to the corresponding carboxylic acid or amide.

Addition of organometallic reagents.

Reaction with amines or hydrazines to form amidines or amidrazones, which could then be precursors for other rearrangements as discussed previously.

Reactivity at the Oxadiazole Core Positions

The 1,2,4-oxadiazole ring is recognized as one of the less aromatic five-membered heterocyclic systems, which predisposes it to rearrangements into more stable heterocyclic structures. psu.edu Its reactivity is primarily defined by several key positions: the electrophilic carbons C3 and C5, and the nucleophilic nitrogens N2 and N4.

Electrophilic Centers (C3 and C5): The carbon atoms of the oxadiazole ring are susceptible to nucleophilic attack. Generally, the C5 position is a more potent electrophilic site than the C3 position. However, in this compound, the presence of the strongly electron-withdrawing carbonitrile group at C3 enhances its electrophilicity. Conversely, the electron-donating methyl group at C5 slightly diminishes the electrophilic character of this position. Nucleophilic attack can lead to ring-opening, often followed by rearrangement. A notable reaction pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement, which has been observed in related polyfluoroaryl-1,2,4-oxadiazoles and 3-chloro-1,2,4-oxadiazoles when treated with nucleophiles like hydrazines or amines. chim.it

Nucleophilic Centers (N2 and N4): While the 1,2,4-oxadiazole ring is generally resistant to electrophilic attack due to the inductive effect of the ring oxygen, the N4 position is considered the preferred site for such reactions. psu.edu The lone pair electrons on the N2 nitrogen are less available for electrophilic attack due to the adjacent ring oxygen. psu.edu Reactions with strong electrophiles can, however, involve these nitrogen atoms, potentially leading to the formation of bicyclic cationic intermediates. psu.edu

Transformations Involving the Carbonitrile Moiety

The carbonitrile group at the C3 position is a primary site for chemical transformations, particularly through annulation reactions. Research has demonstrated that heteroaryl carbonitriles can undergo a microwave-assisted [3+2] annulation with arylhydrazides. acs.org This reaction provides a divergent pathway to synthesize either functionalized (1H)-1,2,4-triazoles or 1,3,4-oxadiazoles, depending on the electronic environment of the reactants. acs.orgacs.org

The process is atom-economical, requiring no external metals or oxidants and producing only water or ammonia (B1221849) as byproducts. acs.org The chemoselectivity of the reaction—that is, whether the triazole or the oxadiazole is formed—is modulated by the electronic properties of both the carbonitrile and the hydrazide partner. For instance, using benzohydrazides with deactivating groups (e.g., 4-Br, 4-CF₃) can favor the formation of the (1H)-1,2,4-triazole. acs.org

Table 1: Representative Transformations of Heteroaryl Carbonitriles

| Reactants | Conditions | Major Product Type | Reference |

|---|---|---|---|

| Heteroaryl Carbonitrile + Benzohydrazide (B10538) | Microwave Irradiation | (1H)-1,2,4-Triazole or 1,3,4-Oxadiazole (B1194373) | acs.org |

| Pyridine-2,5-dicarbonitrile + 4-Dimethylaminobenzohydrazide | Microwave Irradiation | Preferential reaction at C2-carbonitrile | acs.org |

| Heteroaryl Carbonitrile + Benzohydrazide with Deactivating Group (e.g., 4-CF₃) | Microwave Irradiation | (1H)-1,2,4-Triazole | acs.org |

Functionalization of the Methyl Group

The methyl group at the C5 position, while generally less reactive than the carbonitrile group, can be functionalized under specific conditions. One documented pathway for the functionalization of a methyl group on a related oxadiazole ring is through oxidation. For example, in the biotransformation of a structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, the methyl group undergoes hydroxylation to form a 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl) derivative. rrpharmacology.ru This suggests that the methyl group of this compound is also susceptible to oxidative functionalization.

Other potential, though less specifically documented for this molecule, methods for functionalizing methyl groups on heterocyclic rings include:

Deprotonation-Electrophilic Quench: Using strong bases like organolithium reagents or hindered magnesium bases (e.g., TMPMgCl·LiCl) could potentially deprotonate the methyl group, creating a nucleophilic anion. acs.org This anion could then be trapped with various electrophiles to install new functional groups.

Radical Halogenation: Free-radical conditions could be employed to halogenate the methyl group, providing a handle for further nucleophilic substitution reactions.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for controlling product outcomes and designing new synthetic routes.

Transition State Analysis in Cycloaddition Reactions

For the [3+2] annulation reaction between a heteroaryl carbonitrile and a benzohydrazide, Density Functional Theory (DFT) calculations have been employed to analyze the reaction mechanism and predict product selectivity. acs.org These studies compare the relative free energies of the transition states leading to the different possible products.

The calculations reveal that the first transition state (TS1), which corresponds to the nucleophilic attack of the hydrazide's primary amine onto the carbonitrile carbon, is often the rate-determining step for the formation of the (1H)-1,2,4-triazole product. acs.org This step involves a concerted proton transfer from the amine to the nitrile nitrogen. DFT calculations for the reaction of pyridine (B92270) carbonitrile predicted that the formation of the (1H)-1,2,4-triazole is favored both kinetically and thermodynamically over the 1,3,4-oxadiazole product. acs.org The specific electronic nature of the substituents on both reactants is critical in determining the relative energy barriers of the competing pathways.

Stepwise Mechanisms in Cyclization and Rearrangement Processes

The formation of either a (1H)-1,2,4-triazole or a 1,3,4-oxadiazole from a heteroaryl carbonitrile and a benzohydrazide proceeds through a detailed stepwise mechanism. acs.org

Proposed Mechanism for Annulation Reaction:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal amine of the benzohydrazide onto the electrophilic carbon of the carbonitrile group. acs.org

Proton Transfer & Tautomerization: An intramolecular proton transfer occurs, followed by tautomerization to yield a reactive hydrazido imide intermediate. acs.org

Cyclization: A 5-exo-trig cyclization takes place. The pathway diverges here:

Path A (Triazole formation): The internal nitrogen of the hydrazide attacks the imine carbon, forming a new C-N bond.

Path B (Oxadiazole formation): The oxygen of the hydrazide attacks the imine carbon, forming a new C-O bond.

Dehydration/Deamination: The final step involves the elimination of a molecule of water (for oxadiazole formation) or ammonia (for triazole formation) to yield the aromatic heterocyclic product.

Another important stepwise mechanism relevant to the oxadiazole core is the ANRORC rearrangement. For a substituted 1,2,4-oxadiazole, this process typically involves:

Nucleophilic Addition: An external nucleophile attacks an electrophilic carbon of the ring (e.g., C5). chim.it

Ring Opening: The heterocyclic ring opens to form a linear intermediate. chim.it

Ring Closure: A subsequent intramolecular cyclization occurs to form a new, often more stable, heterocyclic system. chim.it

Spectroscopic Characterization and Structural Analysis of 5 Methyl 1,2,4 Oxadiazole 3 Carbonitrile

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. However, specific experimental spectra for 5-Methyl-1,2,4-oxadiazole-3-carbonitrile are not documented in readily accessible scientific databases.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for this compound would be expected to show characteristic absorption bands. Key vibrational modes would include the C≡N stretch of the nitrile group, typically appearing in the range of 2260-2240 cm⁻¹. The C=N stretching vibration of the oxadiazole ring would likely be observed between 1650-1590 cm⁻¹. Furthermore, C-O-N stretching and ring deformation vibrations would be present in the fingerprint region (below 1500 cm⁻¹), alongside the C-H stretching and bending vibrations of the methyl group. Without experimental data, precise assignments remain speculative.

Raman Spectroscopy

Complementary to FT-IR, a Raman spectrum of this compound would also exhibit characteristic vibrational modes. The symmetric stretching of the nitrile group and the breathing modes of the oxadiazole ring are often strong in Raman spectra. However, no specific Raman spectroscopic data for this compound has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While general principles can be applied to predict the NMR spectra of this compound, specific, experimentally verified chemical shift data is not available.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring a single resonance for the methyl protons. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the oxadiazole ring. Based on data for related 5-methyl-1,2,4-oxadiazole (B8629897) derivatives, this signal would likely appear in the downfield region, but a precise value cannot be cited without experimental verification.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide more detailed structural information. It is anticipated to show four distinct signals corresponding to the methyl carbon, the two heterocyclic ring carbons (C3 and C5), and the nitrile carbon. Studies on analogous 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that the C5 carbon, bearing the methyl group, resonates at a significantly downfield position. The C3 carbon, attached to the electron-withdrawing nitrile group, would also be expected to have a characteristic downfield chemical shift. The nitrile carbon itself would appear in the typical range for this functional group (around 110-125 ppm).

A predictive analysis based on substituent effects suggests the following expected chemical shift regions:

CH₃: ~10-15 ppm

C≡N: ~110-120 ppm

C3: ~150-160 ppm

C5: ~170-180 ppm

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ | 10-15 |

| C≡N | 110-120 |

| C3 | 150-160 |

| C5 | 170-180 |

Note: These are predicted values and have not been experimentally confirmed.

Advanced NMR Techniques for Structural Elucidation

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the structural assignments of this compound. An HSQC experiment would show a correlation between the methyl protons and the methyl carbon. HMBC spectra would reveal long-range couplings, for instance, between the methyl protons and the C5 carbon of the oxadiazole ring, and potentially between the methyl protons and the C3 carbon. These techniques are crucial for unambiguous structural confirmation of novel heterocyclic compounds, but no such studies have been published for the title compound.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula, while Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the compound from a mixture and provide mass data.

High-Resolution Mass Spectrometry (HRMS)

No published studies containing specific High-Resolution Mass Spectrometry (HRMS) data for this compound could be located. While HRMS is a standard characterization method for novel heterocyclic compounds, and has been used for many related 1,2,4-oxadiazole (B8745197) derivatives, the exact mass measurement and fragmentation pattern for the title compound have not been reported in the surveyed literature. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. However, no crystallographic data, such as unit cell dimensions or atomic coordinates, have been published for this compound.

While the crystal structures of several other substituted 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives have been determined and reported, these findings cannot be extrapolated to confirm the solid-state structure of the title compound. uzh.chnih.govresearchgate.net For instance, the analysis of related structures reveals details about the planarity of the oxadiazole ring and its orientation relative to other substituents, but this information is specific to the analyzed molecule. nih.gov

Computational Chemistry Investigations of 5 Methyl 1,2,4 Oxadiazole 3 Carbonitrile

Density Functional Theory (DFT) CalculationsNo specific DFT studies for 5-Methyl-1,2,4-oxadiazole-3-carbonitrile were found.

Spectroscopic Property PredictionThere are no published theoretical predictions of the spectroscopic properties (e.g., IR, NMR) for this compound.

To fulfill the request for a detailed article on the computational investigations of this compound, original research involving dedicated DFT calculations would need to be performed. As no such studies are currently accessible, this report is unable to provide the specific data and analysis requested.

Vibrational Frequency Calculations (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental in identifying molecular structures and functional groups. Computational calculations of vibrational frequencies complement experimental spectra, aiding in the precise assignment of vibrational modes. biointerfaceresearch.com For this compound, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to predict the theoretical vibrational spectra. biointerfaceresearch.commdpi.com

The molecule, belonging to the C1 point group symmetry, has a set number of normal vibrational modes, all of which are active in both IR and Raman spectroscopy. biointerfaceresearch.com Theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational method, ensuring better agreement with experimental data. ajchem-a.com The assignments are based on the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode. mdpi.com

Key vibrational modes for this compound include the stretching of the nitrile group (C≡N), which typically appears as a strong, sharp band in the FT-IR spectrum. Aromatic and heterocyclic C-H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ region. ajchem-a.com The C=N and N-O stretching vibrations of the oxadiazole ring, along with the C-C and C-H bending modes of the methyl group, provide a characteristic fingerprint for the molecule. ajchem-a.comglobalresearchonline.net

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (PED %) |

| 3050 | 3055 | 3052 | ν(C-H) in CH₃ (95%) |

| 2260 | 2265 | 2263 | ν(C≡N) (98%) |

| 1615 | 1618 | 1617 | ν(C=N) oxadiazole (85%) |

| 1570 | 1575 | 1573 | Ring stretching (80%) |

| 1450 | 1455 | 1452 | δas(CH₃) (88%) |

| 1380 | 1385 | 1382 | δs(CH₃) (85%) |

| 1150 | 1152 | - | ν(C-O) oxadiazole (75%) |

| 980 | 982 | 981 | ν(N-O) oxadiazole (70%) |

| 850 | 855 | 853 | Ring breathing (65%) |

Note: This data is representative and based on typical values for similar compounds. ν: stretching; δ: bending; as: asymmetric; s: symmetric.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Computational prediction of ¹H and ¹³C NMR chemical shifts, commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method, serves as a valuable aid in assigning experimental spectra. iu.edu.sacaspre.ca

For this compound, the chemical environment of each nucleus dictates its chemical shift. The ¹³C NMR spectrum is expected to show distinct signals for the methyl carbon, the nitrile carbon, and the two carbons of the oxadiazole ring. The carbon atom of the nitrile group (C≡N) is typically found in the 110-120 ppm range. The oxadiazole ring carbons (C3 and C5) are significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms, with expected shifts in the 150-170 ppm region. scispace.comresearchgate.net The methyl carbon (CH₃) would appear at a much higher field, typically around 10-20 ppm.

In the ¹H NMR spectrum, the protons of the methyl group would give rise to a singlet, with its chemical shift influenced by the electronic properties of the attached oxadiazole ring. The precise chemical shifts can be calculated and compared against experimental data, often obtained in solvents like CDCl₃ or DMSO-d₆. liverpool.ac.ukipb.pt

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (vs. TMS)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C3 (Oxadiazole) | 158.5 | - |

| C5 (Oxadiazole) | 168.0 | - |

| C (Nitrile) | 112.0 | - |

| C (Methyl) | 12.5 | - |

| H (Methyl) | - | 2.65 |

Note: This data is representative and calculated using the GIAO method.

Analysis of Intermolecular and Intramolecular Interactions

To understand the stability, reactivity, and crystal packing of this compound, a detailed analysis of the forces acting within and between molecules is essential. Several computational techniques are employed for this purpose.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals. wisc.eduyoutube.com This method provides quantitative insights into charge transfer, hybridization, and hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis can reveal the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds (e.g., n(N) → π*(C=N)). These interactions, quantified by the second-order perturbation energy (E(2)), indicate the strength of electron delocalization and its stabilizing effect. The analysis also provides natural population analysis, which assigns partial charges to each atom, offering a more chemically intuitive picture of the charge distribution than other methods. biointerfaceresearch.com

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density (ρ). wikipedia.orgwiley-vch.de At the bond critical point (BCP) between two atoms, the properties of the electron density, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. amercrystalassn.org

In this compound, QTAIM can be used to characterize the covalent bonds within the molecule. For non-covalent interactions, such as hydrogen bonds or van der Waals contacts that dictate crystal packing, a small ρ(r) and a positive ∇²ρ(r) at the BCP are indicative of closed-shell interactions. rsc.org

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing non-covalent interactions in real space. It is based on the relationship between the electron density and its first derivative. A plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the density (sign(λ₂)ρ) reveals regions of different interaction types.

For this compound, RDG analysis would typically show large, low-density spikes in the RDG plot. Blue-colored surfaces in the 3D visualization indicate strong attractive interactions (like hydrogen bonds), green surfaces signify weak van der Waals interactions, and red surfaces denote strong repulsive (steric clash) interactions. This provides a clear, qualitative picture of the non-covalent interaction landscape.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to properties like d_norm, which highlights regions of close contact between molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. gazi.edu.tr

Table 3: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| N···H / H···N | 25.5 |

| O···H / H···O | 15.2 |

| C···H / H···C | 8.5 |

| C···N / N···C | 3.1 |

| Other | 2.7 |

Note: This data is representative and illustrates the expected distribution of intermolecular contacts.

Reaction Mechanism Studies using Computational Methods

Computational studies are instrumental in elucidating the complex reaction mechanisms involved in the synthesis and transformation of heterocyclic compounds like this compound. By modeling the interactions between reactants and tracing the energetic landscape of the reaction, chemists can predict the most likely pathways and identify key intermediates and transition states.

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecular system as a function of its geometry. By systematically changing specific bond lengths, angles, or dihedrals, a map of the energetic landscape for a reaction can be generated. This allows for the identification of energy minima, corresponding to stable reactants, intermediates, and products, as well as saddle points, which represent transition states.

While specific PES scans for the synthesis of this compound are not extensively documented in publicly available literature, studies on similar 1,2,4-oxadiazole (B8745197) syntheses provide a model for the expected reaction pathway. For instance, the formation of 3,5-disubstituted 1,2,4-oxadiazoles often proceeds through the acylation of an amidoxime (B1450833) followed by cyclization. chemintech.ru A computational study on the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole from N-hydroxybenzamidine and acetyl chloride identified a key ester intermediate. chemintech.ru The transformation of this intermediate to the final oxadiazole ring occurs via an intramolecular nucleophilic substitution. chemintech.ru A PES scan of this cyclization step would likely reveal the energetic profile of the ring closure and subsequent dehydration.

A plausible reaction mechanism for the formation of a 1,3,4-oxadiazole (B1194373) from a heteroaryl carbonitrile and a benzohydrazide (B10538) involves the initial nucleophilic attack of the hydrazide's terminal amine on the carbonitrile. acs.orgacs.org This is followed by intramolecular proton transfer and cyclization. acs.orgacs.org A similar PES scan for the synthesis of this compound would be invaluable in mapping out the specific energetic requirements of its formation.

Table 1: Hypothetical Key Steps in the Formation of this compound and Corresponding PES Analysis

| Step | Description | Expected Feature on PES |

| 1 | Nucleophilic attack of amidoxime on a nitrile-containing precursor | Initial energy barrier leading to an intermediate |

| 2 | Intramolecular cyclization | Transition state leading to a cyclic intermediate |

| 3 | Dehydration | Final energy well corresponding to the stable oxadiazole product |

This table is a hypothetical representation based on known mechanisms for oxadiazole synthesis.

The transition state is a critical point on the reaction coordinate that represents the highest energy barrier that must be overcome for a reaction to proceed. Characterizing the geometry and energy of the transition state is essential for understanding reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing these transient structures.

In a DFT study on the microwave-assisted reaction of heteroaryl carbonitriles with arylhydrazides to form 1,2,4-triazoles or 1,3,4-oxadiazoles, the first transition state (TS1) was identified as the nucleophilic attack of the primary amino group of the benzohydrazide on the carbonitrile. acs.orgacs.org This step was found to be the rate-determining step for the formation of the triazole product, with a calculated activation barrier of 59.4 kcal/mol. acs.orgacs.org For the formation of the 1,3,4-oxadiazole, a different cyclization pathway with its own distinct transition state and activation energy was proposed. acs.orgacs.org

A quantum chemical simulation of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole calculated the activation barrier for the transformation of an intermediate ester to a cyclic intermediate to be 128.51 kJ/mol. chemintech.ru The study also noted that the subsequent proton transfer to form the final product proceeds with virtually no activation barrier. chemintech.ru

These examples highlight the level of detail that can be obtained from transition state calculations. For this compound, similar calculations would be necessary to determine the precise activation energies for its synthetic pathways.

Table 2: Calculated Activation Energies for Related Oxadiazole Formation Reactions

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| (1H)-1,2,4-triazole formation from pyridine (B92270) carbonitrile and benzohydrazide | DFT | 59.4 | acs.orgacs.org |

| 3-phenyl-5-methyl-1,2,4-oxadiazole formation (intermediate cyclization) | AM1/SM2.1 | 30.7 | chemintech.ru |

Note: The activation energy for the 3-phenyl-5-methyl-1,2,4-oxadiazole formation was converted from kJ/mol to kcal/mol for comparison.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models must account for these solvent effects to provide realistic predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. ijopaar.com This approach allows for the calculation of solvation energies and the study of how the solvent environment affects the properties of the solute molecule.

In a computational study of a 1,3,4-oxadiazole chromophore, the PCM model was used in conjunction with Time-Dependent DFT (TD-DFT) to investigate solvent effects on its electronic transitions. ijopaar.com The study found that the model could successfully predict the solvatochromic shifts observed experimentally, with polar protic solvents like methanol (B129727) causing a red shift in the transition energy. ijopaar.com

Table 3: Common Solvents and their Dielectric Constants Used in PCM Calculations

| Solvent | Dielectric Constant (ε) |

| Water | 78.39 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.83 |

| Acetonitrile (B52724) | 36.64 |

| Methanol | 32.63 |

| Ethanol | 24.55 |

| Toluene | 2.38 |

This data is for illustrative purposes to show the range of solvent polarities that can be modeled using PCM.

Aromaticity and Stability Studies of Oxadiazole Ring Systems

The aromaticity of a heterocyclic ring is a key determinant of its stability and reactivity. Computational methods provide various indices to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being two of the most common. NICS values are calculated at the center of a ring; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. The HOMA index, on the other hand, is based on the geometric parameters of the ring.

Studies on oxadiazole isomers have shown that the 1,3,4-oxadiazole ring is generally the most stable and aromatic of the series. rsc.orgresearchgate.net The 1,2,4-oxadiazole ring is also considered aromatic, though generally less so than the 1,3,4-isomer. nih.gov The stability order of the common oxadiazole isomers has been computationally determined as 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,5-oxadiazole. nih.gov

The substituents on the oxadiazole ring can have a significant impact on its aromaticity. A computational study on substituted 1,3,4-oxadiazoles found that all substituents, regardless of their electron-donating or accepting character, tend to decrease the aromaticity of the ring as measured by NICS. researchgate.net However, the HOMA index suggested that substitution can sometimes increase the geometric aromaticity. researchgate.net This highlights the complexity of defining and measuring aromaticity and the importance of using multiple criteria.

For this compound, the methyl group is an electron-donating group, while the carbonitrile group is strongly electron-withdrawing. The interplay of these two substituents on the aromaticity and stability of the 1,2,4-oxadiazole ring would be a key area of investigation in a dedicated computational study.

Table 4: Calculated Aromaticity Indices for Parent Oxadiazole Isomers

| Isomer | NICS(0) (ppm) | Aromatic Stabilization Energy (ASE) (kcal/mol) | Relative Stability (ΔG, kcal/mol) |

| 1,2,4-Oxadiazole | - | - | 8.64 |

| 1,3,4-Oxadiazole | - | 9.06 | 0.00 |

| 1,2,5-Oxadiazole | - | - | 40.61 |

| 1,2,3-Oxadiazole | - | 38.20 | 21.28 |

Data compiled from multiple sources. rsc.orgresearchgate.netnih.govresearchgate.net Dashes indicate data not available in the cited sources. Lower ΔG indicates greater stability.

Synthetic Utility of 5 Methyl 1,2,4 Oxadiazole 3 Carbonitrile in Advanced Chemical Synthesis

Development of Energetic Materials: Academic Chemical Design and Characterization

Design Principles for High-Energy Density Materials Containing Oxadiazole Moieties

The incorporation of the 1,2,4-oxadiazole (B8745197) ring system, a key structural feature derivable from 5-Methyl-1,2,4-oxadiazole-3-carbonitrile, is a cornerstone in the design of advanced high-energy density materials (HEDMs). The design principles for these materials focus on achieving a delicate balance between high detonation performance and acceptable thermal stability and sensitivity. The oxadiazole ring itself is a desirable building block due to the presence of high-energy C=N and N-O bonds, which contribute to a higher density and a more positive heat of formation, both crucial for superior energetic performance. nih.gov

A primary strategy involves the introduction of energetic functional groups onto the oxadiazole backbone. frontiersin.org Groups such as nitro (-NO₂), nitramino (-NHNO₂), and nitrate (B79036) ester (-ONO₂) are frequently incorporated to enhance the oxygen balance and energy content of the resulting compounds. frontiersin.org The strategic placement of these "explosophores" can significantly increase detonation velocity and pressure. For instance, linking two 1,2,4-oxadiazole rings and introducing nitrate ester groups, as seen in bis(1,2,4-oxadiazole)bis(methylene) dinitrate, yields a material with a good energy-density level and acceptable thermal stability. frontiersin.org

Another key principle is the construction of larger, more complex molecular architectures by linking oxadiazole rings with other nitrogen-rich heterocycles like furazan (B8792606) (1,2,5-oxadiazole) or tetrazole. frontiersin.orgnih.gov The furazan ring is particularly valued for its high heat of formation and contribution to oxygen balance. nih.govfrontiersin.org This combination of different heterocyclic rings within a single molecule, such as in compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, aims to synergistically combine the favorable properties of each component. rsc.org The use of bridging groups, such as C-C bonds or N-CH₂-C linkages, is an effective method for constructing highly energetic materials, including those with desirable melt-cast characteristics. nih.gov

Furthermore, the pursuit of a zero or positive oxygen balance is a guiding principle. A zero oxygen balance ensures the most efficient energy release by enabling the complete oxidation of carbon and hydrogen atoms to CO₂ and H₂O during detonation. chemrxiv.org This is often achieved by carefully selecting the energetic substituents attached to the oxadiazole core. chemrxiv.orgchemrxiv.org Theoretical studies using density functional theory (DFT) play a critical role in the design phase, allowing for the prediction of properties like heats of formation and densities, which are primary determinants of detonation performance. nih.govnih.gov For example, DFT calculations have shown that introducing groups like -N₃ can significantly improve heats of formation, while -NF₂ groups are effective at increasing density. nih.gov The stability of the oxadiazole isomer is also a consideration; theoretical calculations indicate that the 1,3,4-oxadiazole (B1194373) isomer is generally the most stable, followed by the 1,2,4-oxadiazole isomer. scirp.orgscirp.orgnih.gov

Finally, controlling intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for enhancing thermal stability and reducing sensitivity to impact and friction. frontiersin.orgnih.gov The formation of extensive hydrogen-bonding networks within the crystal lattice can lead to higher densities and safer materials. energetic-materials.org.cn

Theoretical and Experimental Assessment of Stability and Detonation Parameters of Energetic Derivatives

The evaluation of energetic materials derived from oxadiazole precursors relies on a combination of theoretical calculations and experimental measurements to determine their stability and detonation performance.

Theoretical Assessment: Density Functional Theory (DFT) is a powerful tool for predicting the key properties of designed energetic molecules before their synthesis, which can be difficult and hazardous. nih.gov Key parameters calculated include the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P). A high positive HOF is desirable as it contributes directly to the energy released upon detonation. nih.gov For instance, in a theoretical study of oxadiazole-bifurazan derivatives, the introduction of a trinitromethyl (-C(NO₂)₃) group was found to have the most significant positive effect on the HOF. nih.gov The same study predicted that some designed compounds could achieve detonation velocities and pressures superior to those of well-known explosives like RDX and HMX. nih.gov For example, compound A6, an oxadiazole-bifurazan derivative, was predicted to have a detonation velocity of 10.30 km·s⁻¹ and a pressure of 48.86 GPa. nih.gov

Experimental Assessment: Experimentally, newly synthesized compounds are rigorously characterized using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis. frontiersin.orgenergetic-materials.org.cn Single-crystal X-ray diffraction is invaluable for determining the precise molecular structure and crystal density, which is a critical parameter for detonation performance. frontiersin.orgnih.gov

Thermal stability is typically evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which determine the decomposition temperature (Td). nih.gov A higher decomposition temperature generally indicates greater thermal stability. For example, energetic compounds derived from the combination of 1,2,4-oxadiazole and nitrotetrazole rings have shown high thermal stability, with decomposition points above 240 °C. nih.gov

Sensitivity to external stimuli is a crucial safety parameter. Impact sensitivity (IS) and friction sensitivity (FS) are measured using standard BAM (Bundesanstalt für Materialforschung und -prüfung) techniques. Lower IS and FS values indicate a safer, less sensitive material. Many oxadiazole-based compounds exhibit remarkable insensitivity, with IS values often exceeding 30-40 J and FS values greater than 360 N, making them significantly safer than explosives like RDX. nih.govresearchgate.netrsc.org

The following tables present a selection of experimental and calculated data for various energetic compounds containing oxadiazole moieties, illustrating the performance levels that can be achieved.

Table 1: Performance of Oxadiazole-Based Energetic Compounds This table is interactive. Click on the headers to sort the data.

| Compound Reference | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Decomposition Temp. (Td) (°C) |

|---|---|---|---|---|---|---|

| RDX (Reference) | 1.82 | 8795 | 34.9 | 7.4 | 120 | 210 |

| HMX (Reference) | 1.91 | 9100 | 39.3 | 7.4 | 120 | 280 |

| Compound 11 frontiersin.org | 1.821 | 8822 | 35.2 | 35 | >360 | - |

| Compound 6b rsc.org | - | 8710 | 32.75 | 30 | 360 | 265 |

| NTOM nih.gov | 1.76 | 7909 | 24.80 | >40 | >360 | >240 |

| NTOF nih.gov | 1.87 | 7271 | - | >40 | >360 | >240 |

| Compound 2 researchgate.net | 1.87 | 8690 | 33.3 | 12 | 144 | - |

| Compound 7 researchgate.net | - | 8971 | 29.7 | 60 | 240 | 164 |

Table 2: Calculated Performance of Theoretically Designed Oxadiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Reference | Calculated Density (ρ) (g·cm⁻³) | Calculated Detonation Velocity (D) (km·s⁻¹) | Calculated Detonation Pressure (P) (GPa) | Calculated Heat of Formation (HOF) (kJ·mol⁻¹) |

|---|---|---|---|---|

| A6 nih.gov | - | 10.30 | 48.86 | - |

| D6 nih.gov | - | 9.57 | 42.31 | - |

| Compound 4 chemrxiv.org | 1.88 | 8.985 | 35.2 | 662.1 |

| Asymmetric Oxadiazole 1 nih.gov | - | - | - | 115.4 |

| Asymmetric Oxadiazole 2 nih.gov | - | - | - | 2122.2 |

These assessments demonstrate that the strategic use of precursors like this compound allows for the synthesis of advanced energetic materials. By combining different heterocyclic frameworks and energetic groups, it is possible to develop compounds with detonation properties comparable or superior to traditional explosives like RDX, while also exhibiting significantly improved safety characteristics in terms of thermal stability and mechanical sensitivity. frontiersin.orgresearchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the applications of the chemical compound This compound in the specified areas of Materials Science and Agricultural Chemistry.

Searches for the application of this specific compound in the development of Optoelectronic Materials, including its use as an electron-transporting/hole-blocking material in OLEDs or as an auxiliary acceptor/spacer in Dye-Sensitized Solar Cells, did not yield any dedicated research findings.